

An In-depth Technical Guide to DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Histidine monohydrochloride monohydrate*

Cat. No.: *B1142246*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Histidine monohydrochloride monohydrate is the hydrochloride salt of the racemic mixture of D- and L-histidine, an essential amino acid. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical methodologies, and applications relevant to research and pharmaceutical development. Understanding the characteristics of the racemic mixture is crucial as the biological and chemical behavior can differ significantly from the individual L- and D-isomers.

Physicochemical Properties

DL-Histidine monohydrochloride monohydrate is a white to off-white crystalline solid. The presence of both D- and L-enantiomers influences its physical properties, which are summarized below.

Property	Value	References
Molecular Formula	C ₆ H ₁₂ ClN ₃ O ₃	[1] [2] [3]
Molecular Weight	209.63 g/mol	[1] [2] [4]
CAS Number	123333-71-1	[1] [2] [4]
Melting Point	~253 °C (decomposes)	[2] [4]
Solubility		
in Water	0.1 g/mL (clear solution)	[2]
in Ethanol	Insoluble	[1]
in DMSO	Insoluble	[5]
Appearance	White to off-white solid/crystals or powder	[2] [3]
Water Content (Karl Fischer)	7.00-10.14% (theoretical: 8.59%)	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **DL-Histidine monohydrochloride monohydrate**. While specific experimental spectra for the DL-form are not abundantly available in the public domain, data for the L-isomer and general histidine derivatives provide valuable reference points.

3.1 Infrared (IR) Spectroscopy The IR spectrum of histidine hydrochloride monohydrate exhibits characteristic peaks corresponding to its functional groups. Key vibrational bands are expected for the amine, carboxylic acid, imidazole ring, and C-H bonds. The spectrum for L-histidine, hydrochloride, hydrate is available as a reference.[\[6\]](#) A study on L-histidine chloride monohydrate provides a detailed assignment of vibrational bands based on theoretical calculations and experimental data.[\[7\]](#)

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is a powerful tool for structural elucidation. The proton NMR spectrum of DL-Histidine monohydrochloride would show signals corresponding to the protons on the alpha-carbon, beta-carbon, and the

imidazole ring. A reference ^1H NMR spectrum for DL-Histidine monohydrochloride is available. [8] For comparison, spectra for the D-[9] and L-isomers[10][11] are also documented.

3.3 Raman Spectroscopy Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of L-histidine monohydrochloride monohydrate has been studied, and assignments for the observed bands are available.[8][12][13][14]

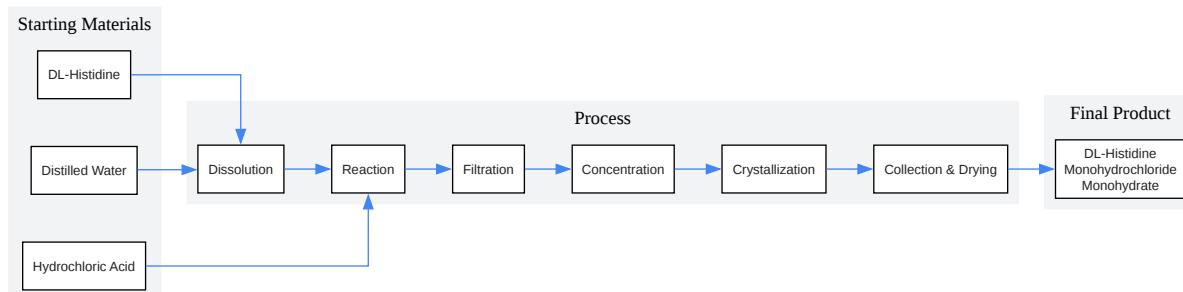
Experimental Protocols

4.1 Synthesis of **DL-Histidine Monohydrochloride Monohydrate**

A general method for the synthesis of L-histidine hydrochloride monohydrate involves the reaction of L-histidine with hydrochloric acid in an aqueous solution, followed by crystallization. [12] A similar principle can be applied for the synthesis of the DL-form starting from DL-histidine.

Objective: To synthesize **DL-Histidine monohydrochloride monohydrate** from DL-histidine.

Materials:


- DL-Histidine
- Hydrochloric acid (HCl)
- Distilled water
- Ethanol

Procedure:

- Dissolve a calculated amount of DL-histidine in a minimal amount of distilled water.
- Slowly add a molar equivalent of hydrochloric acid to the histidine solution with stirring.
- Filter the resulting solution to remove any impurities.
- Concentrate the solution by slow evaporation at room temperature to achieve supersaturation.

- Allow the solution to stand for crystallization to occur. The formation of crystals can be induced by scratching the inside of the container.
- Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **DL-Histidine monohydrochloride monohydrate**.

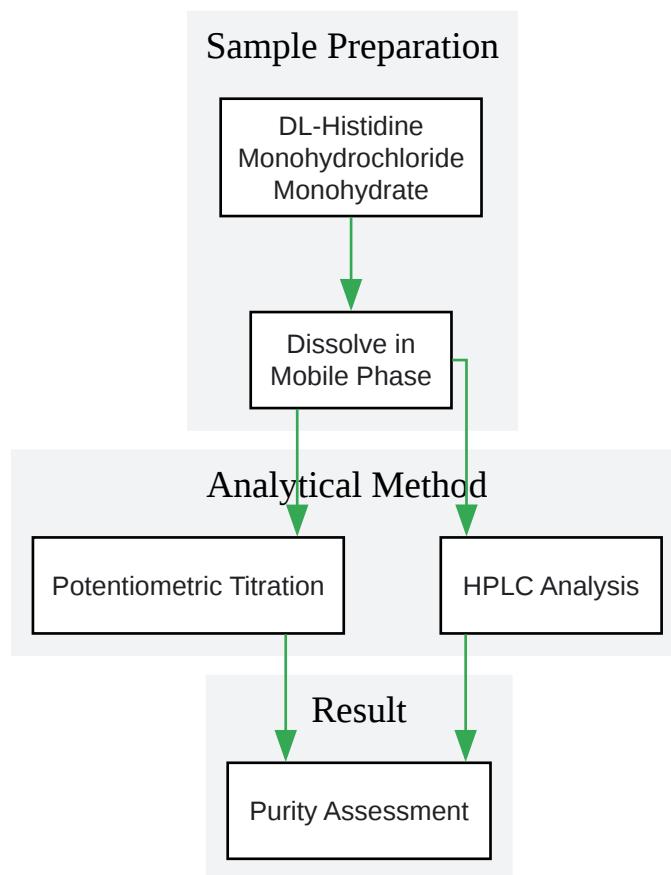
4.2 Purity Analysis

The purity of **DL-Histidine monohydrochloride monohydrate** can be assessed using various analytical techniques.

4.2.1 Titration Potentiometric titration is a common method for assaying the purity of histidine hydrochloride. A validation report for the assay of L-Histidine monohydrochloride monohydrate by potentiometric titration with sodium hydroxide provides a detailed procedure.[15][16]

Objective: To determine the purity of **DL-Histidine monohydrochloride monohydrate** by potentiometric titration.

Procedure Outline:


- Accurately weigh a sample of **DL-Histidine monohydrochloride monohydrate**.
- Dissolve the sample in a known volume of purified water.
- Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1N).
- Determine the endpoint potentiometrically.
- Calculate the purity based on the volume of titrant consumed.

4.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is a sensitive method for determining purity and detecting impurities. A reversed-phase HPLC method with UV detection is often employed.[17][18]

Chromatographic Conditions (General):

- Column: C18 stationary phase
- Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).
- Detection: UV at approximately 210 nm.
- Quantification: Based on the peak area relative to a standard of known concentration.

Workflow for Purity Analysis:

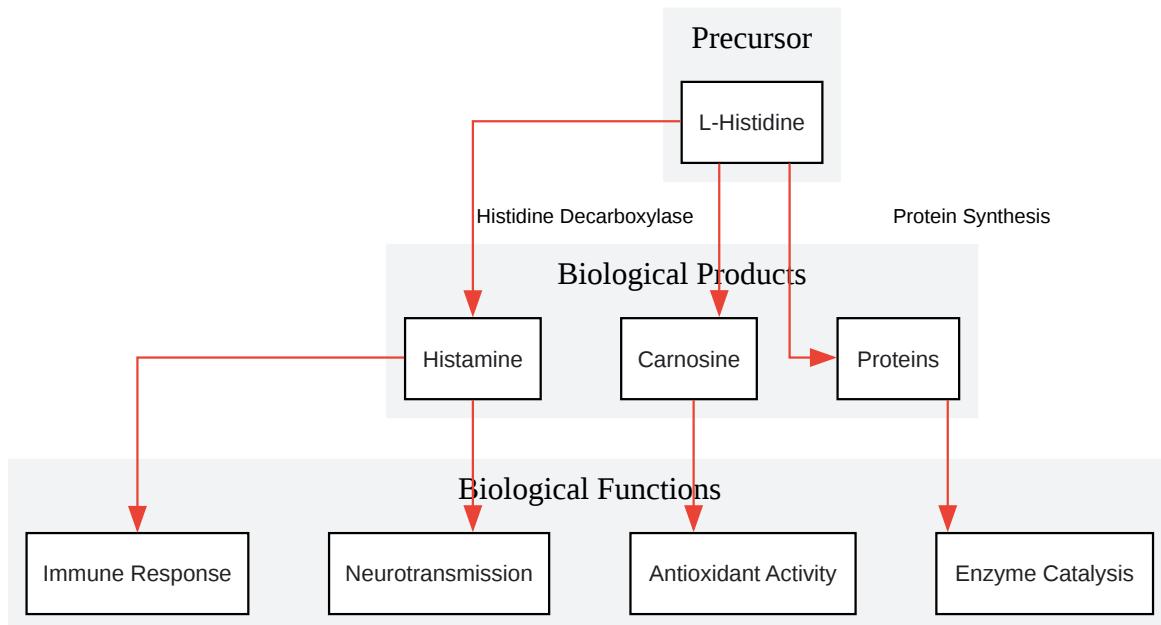
[Click to download full resolution via product page](#)

Caption: General workflow for purity analysis of **DL-Histidine monohydrochloride monohydrate**.

Biological and Pharmaceutical Relevance

5.1 Role of Histidine in Biological Systems L-Histidine is an essential amino acid with numerous biological functions, including its role as a precursor to histamine, a key mediator in immune responses and neurotransmission.[19] It is also involved in protein structure and function, particularly in the active sites of enzymes.[20] The biological role of D-histidine is less understood, but it is generally considered to be biologically inactive in humans.[2]

5.2 Comparative Biological Activity There is limited specific information on the comparative biological activity of DL-histidine versus the individual isomers. However, it is known that the biological effects of amino acids are often stereospecific. Therefore, the activity of the racemic


mixture would likely be attributed primarily to the L-isomer, with the D-isomer being either inert or having different, potentially inhibitory, effects.

5.3 Applications in Pharmaceutical Formulations Histidine is widely used as an excipient in biopharmaceutical formulations, particularly for protein-based drugs like monoclonal antibodies. [21][22][23] Its primary functions in these formulations include:

- **Buffering Agent:** The imidazole side chain of histidine has a pKa around 6.0, making it an effective buffer in the physiological pH range.[5][22]
- **Stabilizer:** Histidine can help to stabilize proteins against aggregation and degradation.[5][22]
- **Antioxidant:** It can act as a scavenger of reactive oxygen species.[5]

The use of racemic DL-histidine in such formulations is less common than the L-isomer. However, it may be used in applications where stereospecificity is not a critical factor or for specific formulation purposes. **DL-Histidine monohydrochloride monohydrate** can be used to evaluate the efficiency of amino acid chiral ligand exchange media and in running buffers for capillary electrophoresis.[1][4]

Histidine in Biological Pathways:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Thermo Scientific Chemicals DL-Histidine monohydrochloride monohydrate, 99% | Fisher Scientific [fishersci.ca]
2. chemwhat.com [chemwhat.com]
3. DL-Histidine monohydrochloride monohydrate, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
4. DL-Histidine monohydrochloride monohydrate | 123333-71-1 [chemicalbook.com]
5. benchchem.com [benchchem.com]
6. L-histidine, hydrochloride, hydrate [webbook.nist.gov]

- 7. Crystal studies, vibrational spectra and non-linear optical properties of L-histidine chloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) Raman spectrum [chemicalbook.com]
- 9. nbinfo.com [nbinfo.com]
- 10. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. L-Histidine hydrochloride monohydrate synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biospectra.us [biospectra.us]
- 16. biospectra.us [biospectra.us]
- 17. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 18. L-Histidine hydrochloride monohydrate | SIELC Technologies [sielc.com]
- 19. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. L-Histidine USP Excipient GMP, USP, EP, BP, JP, ChP - CAS 71-00-1 Pfanstiehl [pfanstiehl.com]
- 23. dspace.library.uu.nl [dspace.library.uu.nl]
- To cite this document: BenchChem. [An In-depth Technical Guide to DL-Histidine Monohydrochloride Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1142246#dl-histidine-monohydrochloride-monohydrate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com